REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:12]2C3C(=CC(N)=CC=3)[NH:5][C:4]=2[CH:3]=1.[NH2:16][C:17]1[CH:22]=[C:21]([NH2:23])[C:20]([S:24]([OH:27])(=[O:26])=[O:25])=[CH:19][C:18]=1N=NC1C=[C:38]2[C:33]([CH:34]=[C:35](S(O)(=O)=O)[CH:36]=[C:37]2[OH:40])=[CH:32]C=1.[C:45]1([OH:51])[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>>[CH:38]1[C:37]([OH:40])=[CH:36][CH:35]=[CH:34][C:33]=1[CH3:32].[C:45]1([CH:50]=[CH:49][CH:48]=[C:47]([OH:25])[CH:46]=1)[OH:51].[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:4]([NH2:5])[CH:3]=1.[NH2:16][C:17]1[CH:18]=[CH:19][C:20]([S:24]([OH:27])(=[O:25])=[O:26])=[C:21]([NH2:23])[CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2NC3=CC(=CC=C3C2C=C1)N
|
Name
|
7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)N)S(=O)(=O)O)N=NC1=CC=C2C=C(C=C(C2=C1)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:12]2C3C(=CC(N)=CC=3)[NH:5][C:4]=2[CH:3]=1.[NH2:16][C:17]1[CH:22]=[C:21]([NH2:23])[C:20]([S:24]([OH:27])(=[O:26])=[O:25])=[CH:19][C:18]=1N=NC1C=[C:38]2[C:33]([CH:34]=[C:35](S(O)(=O)=O)[CH:36]=[C:37]2[OH:40])=[CH:32]C=1.[C:45]1([OH:51])[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>>[CH:38]1[C:37]([OH:40])=[CH:36][CH:35]=[CH:34][C:33]=1[CH3:32].[C:45]1([CH:50]=[CH:49][CH:48]=[C:47]([OH:25])[CH:46]=1)[OH:51].[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:4]([NH2:5])[CH:3]=1.[NH2:16][C:17]1[CH:18]=[CH:19][C:20]([S:24]([OH:27])(=[O:25])=[O:26])=[C:21]([NH2:23])[CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2NC3=CC(=CC=C3C2C=C1)N
|
Name
|
7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)N)S(=O)(=O)O)N=NC1=CC=C2C=C(C=C(C2=C1)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:12]2C3C(=CC(N)=CC=3)[NH:5][C:4]=2[CH:3]=1.[NH2:16][C:17]1[CH:22]=[C:21]([NH2:23])[C:20]([S:24]([OH:27])(=[O:26])=[O:25])=[CH:19][C:18]=1N=NC1C=[C:38]2[C:33]([CH:34]=[C:35](S(O)(=O)=O)[CH:36]=[C:37]2[OH:40])=[CH:32]C=1.[C:45]1([OH:51])[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>>[CH:38]1[C:37]([OH:40])=[CH:36][CH:35]=[CH:34][C:33]=1[CH3:32].[C:45]1([CH:50]=[CH:49][CH:48]=[C:47]([OH:25])[CH:46]=1)[OH:51].[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:4]([NH2:5])[CH:3]=1.[NH2:16][C:17]1[CH:18]=[CH:19][C:20]([S:24]([OH:27])(=[O:25])=[O:26])=[C:21]([NH2:23])[CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2NC3=CC(=CC=C3C2C=C1)N
|
Name
|
7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)N)S(=O)(=O)O)N=NC1=CC=C2C=C(C=C(C2=C1)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |